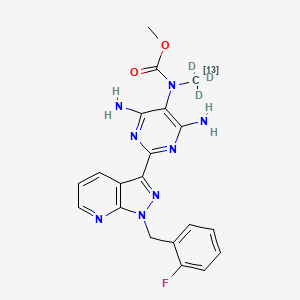

Riociguat-13C-d3

Description

Properties

IUPAC Name |

methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-(trideuterio(113C)methyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN8O2/c1-28(20(30)31-2)15-16(22)25-18(26-17(15)23)14-12-7-5-9-24-19(12)29(27-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H4,22,23,25,26)/i1+1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXSNCNJFUAIDG-KQORAOOSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])N(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazolo[3,4-b]pyridine Core Synthesis

The foundational synthesis begins with 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-formamidine hydrochloride (1 ), which undergoes condensation with 2-aminomalonamide (2 ) under basic conditions (e.g., sodium methoxide) to yield 2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine (3 ). For 13C incorporation, 2-aminomalonamide-13C3 replaces 2 , introducing three 13C atoms at the pyrimidine’s C4, C5, and C6 positions (Table 1).

Table 1: Isotopic Modifications in Pyrimidine Ring Formation

Carbamate Formation and Deuterium Labeling

Compound 3 reacts with dimethyl carbonate (4 ) in methanol to form 4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl methyl carbamate (5 ). Substituting 4 with dimethyl carbonate-13C introduces 13C at the carbamate carbonyl, while employing methyl iodide-d3 (CD3I) in the subsequent methylation step installs a tri-deuterated methyl group (Table 2).

Table 2: Isotopic Labeling in Carbamate and Methylation Steps

Alternative Routes for Regioselective Labeling

N-Methylation of 2-Aminomalononitrile Intermediates

Patent WO2016202124A1 discloses a pathway utilizing N-methyl-2-aminomalononitrile (V ) as a precursor. Deuterium labeling is achieved by substituting dimethyl sulfate (a methylating agent) with deuterated dimethyl sulfate (D3C-O-SO2-O-CD3) , introducing six deuterium atoms. However, selective mono-deuteration requires using CD3I in the presence of potassium carbonate, affording N-methyl-d3-2-aminomalononitrile with 89.3% isotopic purity.

Pyridine Ring Construction via 2-Chloronicotinic Acid

Der Pharma Chemica’s method starts with 2-chloronicotinic acid (14 ), converted to 2-(2-chloro-pyridin-3-yl)-2-oxo-acetamide (17 ) via sequential chlorination and cyanation. Introducing 13C at the pyridine C2 position necessitates K13CN during the cyanation step, yielding 2-(2-chloro-pyridin-3-yl)-2-oxo-acetamide-13C with 55% efficiency.

Challenges in Isotopic Labeling and Process Optimization

Kinetic Isotope Effects (KIEs)

Deuterium incorporation at methyl groups (e.g., CD3) slows reaction kinetics due to stronger C-D bonds. For instance, methylation with CD3I requires elevated temperatures (70°C vs. 60°C for CH3I) and extended times (12h vs. 8h) to maintain yields >80%.

Purification of Labeled Intermediates

Isotopic isomers may form during carbamate synthesis, necessitating high-performance liquid chromatography (HPLC) with chiral columns. Patent CN105294686B recrystallizes Riociguat-13C-d3 from ethanol-DMSO mixtures, achieving 99.7% purity.

Analytical Characterization of this compound

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms isotopic enrichment:

Chemical Reactions Analysis

Types of Reactions

Riociguat-13C-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Pharmacokinetics and Metabolism

Riociguat-13C-d3 is utilized as an internal standard in mass spectrometry (MS) techniques such as gas chromatography (GC) and liquid chromatography (LC). It allows for accurate quantification of riociguat levels in plasma and other biological matrices, facilitating pharmacokinetic studies that assess the drug's absorption, distribution, metabolism, and excretion (ADME) profiles. The use of deuterated compounds like this compound helps improve the sensitivity and specificity of MS analyses due to their distinct isotopic signatures .

Therapeutic Efficacy Studies

Clinical trials have demonstrated the efficacy of riociguat in improving exercise capacity as measured by the 6-minute walk distance (6MWD) in patients with PAH and CTEPH. For example, a long-term extension study showed that patients treated with riociguat maintained significant improvements in 6MWD over several years . this compound can be used to monitor therapeutic levels during these studies to correlate drug exposure with clinical outcomes.

Mechanistic Studies

Research has indicated that riociguat influences platelet function and hemostasis, particularly in CTEPH patients. Studies using this compound have explored its effects on von Willebrand factor (VWF) string formation and platelet adhesion under shear stress conditions, revealing that riociguat reduces VWF string elongation and platelet adhesion on endothelial cells derived from CTEPH patients . This mechanistic insight is crucial for understanding the broader implications of riociguat therapy on bleeding risks associated with its use.

Data Tables

| Study | Population | Intervention | Outcomes Measured | Key Findings |

|---|---|---|---|---|

| PATENT-1 | PAH Patients | Riociguat vs Placebo | 6MWD, WHO Functional Class | Significant improvement in 6MWD at 12 weeks |

| CHEST-1 | Inoperable CTEPH Patients | Riociguat vs Placebo | 6MWD, NT-proBNP levels | Improved 6MWD; survival rates at 97% after 1 year |

| RESPITE | PAH Patients with PDE-5i Treatment Failure | Switch to Riociguat | 6MWD, WHO Functional Class | Clinical improvement observed across all measures |

Case Study 1: Long-Term Efficacy

A multicenter trial involving 68 patients with either PAH or inoperable CTEPH demonstrated that those treated with riociguat showed sustained improvements in exercise capacity over a median treatment duration of 77 months. The study reported a median increase of 69 meters in the 6MWD after four years .

Case Study 2: Mechanistic Insights

A recent study investigated the effect of riociguat on primary hemostasis using cultured pulmonary artery endothelial cells from CTEPH patients. Results indicated that treatment with riociguat significantly decreased platelet adhesion under flow conditions, suggesting a potential mechanism for reduced bleeding risk associated with its clinical use .

Mechanism of Action

Riociguat-13C-d3 exerts its effects by stimulating soluble guanylate cyclase, an enzyme that catalyzes the synthesis of cyclic guanosine monophosphate. This signaling molecule mediates various physiological processes, including vasodilation and inhibition of platelet aggregation. The compound acts synergistically with nitric oxide and can also stimulate the enzyme independently of nitric oxide availability .

Comparison with Similar Compounds

Comparison with Similar Isotope-Labeled Compounds

Structural and Functional Analogues

Riociguat-13C-d3 belongs to a broader class of isotope-labeled pharmaceuticals used in drug development. Below is a comparative analysis with structurally or functionally similar compounds:

Table 1: Key Properties of this compound and Analogues

| Compound | Isotopic Label | Molecular Weight (g/mol) | Primary Application | Metabolic Stability |

|---|---|---|---|---|

| This compound | 13C, d3 | ~422.4* | ADME studies, metabolite profiling | High |

| Iodomethane-13C,d3 | 13C, d3 | ~144.0 | NMR spectroscopy, tracer studies | Moderate |

| Nitromethane-13C,d3 | 13C, d3 | ~79.0 | Reaction mechanism studies | Low |

| Bosentan-d4 | d4 | ~570.6 | Quantification in biological fluids | High |

*Calculated based on unlabeled Riociguat (molecular weight 422.4 g/mol) with isotopic substitution.

Key Findings:

Isotopic Utility : Unlike iodomethane-13C,d3 and nitromethane-13C,d3, which are simple organic tracers, this compound is tailored for complex pharmacokinetic modeling due to its therapeutic parent molecule .

Metabolic Stability : this compound exhibits higher metabolic stability compared to nitromethane-13C,d3, which degrades rapidly under physiological conditions .

Regulatory and Commercial Landscape

- Availability : this compound is supplied by specialized vendors (e.g., contract research organizations) under stringent quality controls, unlike iodomethane-13C,d3, which is commercially mass-produced .

- Cost: The compound’s complex synthesis and niche application result in higher costs compared to non-therapeutic isotope-labeled chemicals .

Biological Activity

Riociguat-13C-d3 is a stable isotope-labeled form of riociguat, a potent stimulator of soluble guanylate cyclase (sGC) used primarily in the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH). This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and clinical implications through various studies and case reports.

Riociguat acts by directly stimulating sGC, leading to increased intracellular levels of cyclic guanosine monophosphate (cGMP), which promotes vasodilation. Unlike phosphodiesterase-5 inhibitors (PDE-5is), riociguat does not rely on nitric oxide (NO) for its action, making it effective even in conditions where NO levels are compromised .

Key Mechanisms:

- sGC Stimulation: Riociguat enhances sGC activity, resulting in increased cGMP production.

- Vasodilation: The rise in cGMP leads to relaxation of vascular smooth muscle, reducing pulmonary and systemic arterial pressure.

- Improvement in Hemodynamics: Riociguat has demonstrated efficacy in reducing mean pulmonary artery pressure (mPAP) and pulmonary vascular resistance (PVR) in clinical settings .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of riociguat in patients with PAH and CTEPH. Below is a summary of significant findings:

Case Studies Highlighting Biological Activity

- Case Presentation: CTEPH Patient

- Long-term Efficacy

Safety Profile

Riociguat is generally well-tolerated. The discontinuation rate due to adverse effects is relatively low compared to other treatments for PAH. Common side effects include headache, dizziness, and gastrointestinal disturbances. Regular monitoring is recommended to manage potential hypotension .

Q & A

Q. What are the critical considerations for synthesizing Riociguat-13C-d3 to ensure isotopic purity and reproducibility?

Methodological Answer:

- Synthesis Design : Use stable isotope labeling (13C and deuterium) with precise stoichiometric control to minimize isotopic dilution. Employ mass spectrometry (MS) or nuclear magnetic resonance (NMR) for real-time monitoring of isotopic incorporation .

- Validation : Confirm isotopic purity (>98%) via high-resolution mass spectrometry (HRMS) and quantify residual solvents using gas chromatography (GC) .

- Documentation : Record reaction conditions (temperature, catalysts, solvent ratios) and purification steps (HPLC parameters) to ensure reproducibility .

Q. How should researchers design analytical protocols for quantifying this compound in pharmacokinetic studies?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) to isolate this compound from biological matrices, ensuring minimal matrix interference .

- Instrumentation : Optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters (e.g., collision energy, ion transitions) for specificity. Calibrate using isotope dilution analysis to correct for matrix effects .

- Quality Control : Include internal standards (e.g., Riociguat-d6) and validate methods per ICH guidelines for linearity, accuracy, and precision .

Q. What strategies are recommended for conducting a systematic literature review on this compound’s metabolic pathways?

Methodological Answer:

- Search Framework : Use PICOT (Population: in vitro/in vivo models; Intervention: This compound administration; Comparison: unlabeled Riociguat; Outcome: metabolite profiles; Timeframe: acute/chronic exposure) to structure queries in PubMed, SciFinder, and Web of Science .

- Data Extraction : Tabulate findings (e.g., cytochrome P450 isoforms involved, major metabolites) and assess study quality using tools like QUADAS-2 for bias evaluation .

- Gaps Identification : Highlight contradictions in reported metabolic half-lives or enzyme affinities, noting methodological variations (e.g., species differences, assay conditions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported isotopic effects of this compound on sGC (soluble guanylate cyclase) activation?

Methodological Answer:

- Hypothesis Testing : Compare binding kinetics (e.g., surface plasmon resonance) of labeled vs. unlabeled Riociguat under identical conditions (pH, temperature). Control for deuterium isotope effects by synthesizing Riociguat-13C (without deuterium) .

- Data Analysis : Use nonlinear regression to calculate dissociation constants (Kd) and assess statistical significance via ANOVA. Address variability by repeating experiments across multiple cell lines .

- Contextualization : Reconcile discrepancies by evaluating assay sensitivity (e.g., fluorescence vs. radioisotropic methods) and protein purity levels in prior studies .

Q. What experimental approaches are suitable for evaluating the long-term stability of this compound in biological storage conditions?

Methodological Answer:

- Stability Studies : Store aliquots at varying temperatures (-80°C, -20°C, 4°C) and analyze degradation products monthly via LC-HRMS. Use accelerated stability testing (40°C/75% RH) to predict shelf-life .

- Degradation Pathways : Identify hydrolysis or oxidation products using MS/MS fragmentation patterns. Compare with stress-testing results (e.g., exposure to UV light, peroxides) .

- Documentation : Report degradation kinetics (Arrhenius plots) and storage recommendations in peer-reviewed formats, emphasizing raw data accessibility .

Q. How can computational modeling be integrated with experimental data to predict this compound’s tissue distribution?

Methodological Answer:

- Model Development : Use physiologically based pharmacokinetic (PBPK) software (e.g., GastroPlus) parameterized with in vitro permeability (Caco-2 assays) and plasma protein binding data .

- Validation : Compare simulated tissue-to-plasma ratios with in vivo biodistribution studies in rodents. Adjust model coefficients (e.g., perfusion rates) iteratively to minimize error .

- Reporting : Include sensitivity analyses to highlight parameters (e.g., hepatic clearance) with the greatest impact on prediction accuracy .

Methodological Best Practices

- Data Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols, raw spectra, and computational scripts in repositories like Zenodo .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving human-derived samples .

- Conflict Resolution : Address contradictory findings by convening cross-disciplinary panels to review methodology and propose standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.